molecular formula C7H10O B3286287 (1r,6s)-Bicyclo[4.1.0]heptan-2-one CAS No. 82334-95-0

(1r,6s)-Bicyclo[4.1.0]heptan-2-one

Cat. No.: B3286287
CAS No.: 82334-95-0
M. Wt: 110.15 g/mol
InChI Key: CINFRRXNDRBHMD-NTSWFWBYSA-N
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Description

(1r,6s)-Bicyclo[4.1.0]heptan-2-one is a bicyclic compound with the molecular formula C7H10O. It is a structural isomer of cycloheptanone and is characterized by a unique bicyclic framework that includes a cyclopropane ring fused to a cyclohexanone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

(1r,6s)-Bicyclo[4.1.0]heptan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe for studying enzyme-catalyzed reactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,6s)-Bicyclo[4.1.0]heptan-2-one typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of 1,6-heptadiene in the presence of a catalyst such as rhodium or palladium. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1r,6s)-Bicyclo[4.1.0]heptan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (1r,6s)-Bicyclo[4.1.0]heptan-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the strain in its bicyclic structure, which makes it susceptible to nucleophilic attack and other chemical transformations. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A structural isomer with a single ring structure.

    Bicyclo[2.2.1]heptan-2-one: Another bicyclic compound with a different ring fusion pattern.

    Cyclopropyl ketone derivatives: Compounds with similar reactivity due to the presence of a cyclopropane ring.

Uniqueness

(1r,6s)-Bicyclo[4.1.0]heptan-2-one is unique due to its specific bicyclic structure, which imparts distinct reactivity and properties compared to its structural isomers and other bicyclic compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

(1R,6S)-bicyclo[4.1.0]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-3-1-2-5-4-6(5)7/h5-6H,1-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINFRRXNDRBHMD-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H]2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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